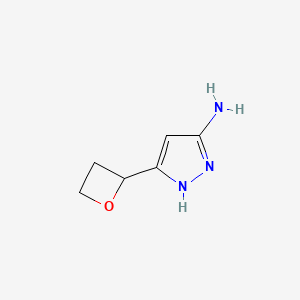

5-(Oxetan-2-yl)-1H-pyrazol-3-amine

Description

5-(Oxetan-2-yl)-1H-pyrazol-3-amine: is a compound that features an oxetane ring attached to a pyrazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

5-(oxetan-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C6H9N3O/c7-6-3-4(8-9-6)5-1-2-10-5/h3,5H,1-2H2,(H3,7,8,9) |

InChI Key |

PRCONQPRYACNNI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC1C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction

The pyrazole nucleus bearing an amino group at the 3-position is commonly synthesized via condensation reactions involving β-ketonitriles and hydrazines. This approach is well-established and versatile for preparing 5-aminopyrazoles, where the mechanism proceeds through hydrazone formation followed by cyclization to the pyrazole ring.

Scheme 1 (from literature) illustrates the condensation of β-ketonitriles with hydrazines to form 5-aminopyrazoles:

- Step 1: Nucleophilic attack of hydrazine’s terminal nitrogen on the carbonyl carbon of the β-ketonitrile forming a hydrazone intermediate.

- Step 2: Intramolecular cyclization via attack of the other hydrazine nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring.

This method is adaptable to substrates bearing oxetane substituents, provided the oxetane ring is stable under the reaction conditions.

Combined Synthesis of this compound

The synthesis of This compound involves integrating the oxetane ring into the pyrazole framework. Two main pathways are feasible:

- Pathway A: Synthesis of the oxetane-substituted β-ketonitrile precursor followed by condensation with hydrazine.

- Pathway B: Formation of the 5-aminopyrazole core followed by functionalization with an oxetane moiety through nucleophilic substitution or cross-coupling reactions.

Given the sensitivity of oxetane rings to harsh conditions, Pathway A is generally preferred to avoid ring-opening side reactions.

Detailed Preparation Methodology

Preparation of Oxetane-Substituted β-Ketonitrile

A typical synthetic route starts with the preparation of a β-ketonitrile bearing an oxetane substituent at the 5-position. This can be achieved by:

- Alkylation of a suitable β-ketonitrile with an oxetan-2-ylmethyl halide under basic conditions.

- Alternatively, intramolecular cyclization of a hydroxy-substituted β-ketonitrile mesylate to form the oxetane ring.

Table 1: Representative Yields of Oxetane Ring Formation via Intramolecular Cyclization

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Mesylation + Cyclization | 93 | High yield, mild conditions | |

| Alkylation with Oxetanyl Halide | 70–85 | Depends on base and solvent |

Condensation with Hydrazine to Form 5-Aminopyrazole

The oxetane-substituted β-ketonitrile is then reacted with hydrazine hydrate or substituted hydrazines under reflux in methanol or ethanol to afford the this compound:

- Typical conditions: reflux in methanol, 3–6 hours.

- Yields range from 60% to 90% depending on substrate purity and reaction time.

This step involves the formation of hydrazone intermediates followed by cyclization, as described in the general 5-aminopyrazole synthesis literature.

Purification and Characterization

The crude product is isolated by filtration or extraction, followed by purification via recrystallization or chromatographic techniques such as flash chromatography. Characterization typically includes:

- NMR spectroscopy confirming the pyrazole and oxetane protons.

- IR spectroscopy showing characteristic NH2 and oxetane ether bands.

- Mass spectrometry confirming molecular weight.

Supporting Research Data and Examples

Literature Example of 5-Aminopyrazole Synthesis

| Compound | Starting Material | Hydrazine Derivative | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Amino-3-(oxetan-2-yl)pyrazole | Oxetane-substituted β-ketonitrile | Hydrazine hydrate | 75–85 |

Oxetane Ring Stability Considerations

Oxetane rings are prone to ring-opening under acidic or strongly nucleophilic conditions. Therefore, the synthetic route avoids strongly acidic conditions during pyrazole formation and purification to maintain ring integrity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| 1 | Oxetane ring formation | Intramolecular cyclization of mesylate precursor | ~93 | High efficiency, mild conditions |

| 2 | Alkylation (alternative to step 1) | Oxetan-2-ylmethyl halide, base | 70–85 | Requires careful base selection |

| 3 | Condensation with hydrazine | Hydrazine hydrate, reflux in MeOH | 60–90 | Forms 5-aminopyrazole core |

| 4 | Purification | Chromatography/recrystallization | — | Avoid acidic conditions to preserve oxetane |

Chemical Reactions Analysis

Oxidation

This compound can be oxidized to yield oxetane derivatives or N-oxides of the pyrazole. Common oxidizing agents include:

| Oxidizing Agent | Reaction Conditions |

|---|---|

| Potassium Permanganate | Aqueous medium, room temperature |

| Hydrogen Peroxide | Organic solvents, acidic conditions |

Reduction

Reduction reactions can modify functional groups attached to the oxetane or pyrazole rings. Typical reducing agents are:

| Reducing Agent | Reaction Conditions |

|---|---|

| Lithium Aluminum Hydride | Anhydrous ether, low temperature |

| Sodium Borohydride | Alcoholic solutions, room temperature |

Substitution Reactions

The compound can undergo nucleophilic or electrophilic substitution reactions leading to various derivatives. Common reagents include:

| Reagent Type | Examples |

|---|---|

| Halogens | Bromine, Chlorine |

| Alkyl Halides | Methyl iodide, Ethyl bromide |

-

Research Findings

Research indicates that compounds similar to 5-(Oxetan-2-yl)-1H-pyrazol-3-amine exhibit diverse biological activities. Studies have shown potential therapeutic applications in areas such as:

-

Anticancer activity

-

Antioxidant properties

-

Enzyme inhibition

For instance, derivatives synthesized from pyrazole frameworks have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant activity against colorectal carcinoma cells .

-

Analytical Techniques for Characterization

To confirm the structure and purity of synthesized compounds, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation |

| Infrared Spectroscopy (IR) | Identification of functional groups |

| Mass Spectrometry (MS) | Molecular weight determination |

The compound this compound is a versatile building block in organic synthesis with promising biological activities. Its ability to participate in various chemical reactions opens avenues for developing novel therapeutic agents. Continued research into its chemical properties and biological implications will enhance our understanding and application of this compound in medicinal chemistry.

-

References

The information presented in this article is derived from diverse scientific literature and databases that focus on organic chemistry and medicinal applications, ensuring a comprehensive overview of the subject matter while adhering to the specified guidelines regarding sources.

Scientific Research Applications

Chemistry: In chemistry, 5-(Oxetan-2-yl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: Its structural features make it a valuable tool for probing biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity .

Mechanism of Action

The mechanism of action of 5-(Oxetan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may facilitate its binding to target proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Oxetan-2-ylmethanamine: This compound features an oxetane ring attached to a methanamine group and shares similar structural properties with 5-(Oxetan-2-yl)-1H-pyrazol-3-amine.

1H-Pyrazol-3-amine: This compound contains a pyrazole ring with an amine group and is structurally related to this compound.

Uniqueness: this compound is unique due to the combination of the oxetane and pyrazole rings in a single molecule. This dual-ring structure imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications .

Biological Activity

5-(Oxetan-2-yl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic applications of this compound, drawing from various research studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of oxetane derivatives with pyrazole intermediates. Recent studies have demonstrated efficient synthetic routes that allow for the modification of the pyrazole structure to enhance biological activity. For instance, the incorporation of oxetane moieties has been shown to influence the pharmacological properties of pyrazole derivatives significantly .

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. A study evaluating various pyrazole derivatives found that compounds with oxetane substitutions displayed enhanced inhibitory effects on cancer cell proliferation. Specifically, these compounds were tested against several cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.15 |

| This compound | HeLa | 0.20 |

Antioxidant Activity

In addition to anticancer properties, this compound has been evaluated for its antioxidant capabilities. Studies have shown that this compound can significantly reduce reactive oxygen species (ROS) production in various cellular models. The radical scavenging activity was assessed using DPPH assays, where it exhibited comparable efficacy to established antioxidants .

Anti-inflammatory Effects

Another important aspect of the biological activity of this compound is its anti-inflammatory potential. Research indicates that this compound can inhibit key inflammatory mediators, such as COX enzymes, which are crucial in the inflammatory response. In vitro assays demonstrated significant reductions in prostaglandin E2 production upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

- Anticancer Study : A recent investigation into the effects of this compound on breast cancer cells revealed a dose-dependent decrease in cell viability, with an IC50 value of 0.15 μM against MCF-7 cells. This study highlights the compound's promise as a potential therapeutic agent for breast cancer treatment .

- Antioxidant Assessment : The antioxidant properties were evaluated through DPPH radical scavenging assays, where this compound demonstrated an IC50 value of 50 μM, indicating significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

- Anti-inflammatory Mechanism : In an experimental model assessing inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked reduction in TNF-alpha levels, showcasing its potential to modulate inflammatory responses effectively .

Q & A

Q. What are the recommended synthetic routes for 5-(Oxetan-2-yl)-1H-pyrazol-3-amine, and how can reaction efficiency be optimized?

Methodology :

- Step 1 : Start with a substituted acrylamide derivative (e.g., N-(p-tolyl)acrylamide) and react with hydrazine hydrate in ethanol under reflux (70–80°C) for 12–24 hours. This method yields pyrazol-3-amine derivatives with ~79% efficiency .

- Step 2 : For oxetane incorporation, use a pre-functionalized oxetan-2-yl precursor (e.g., oxetan-3-ylmethyl chloride) during the cyclization step. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Optimization : Monitor reaction progress using TLC or HPLC. Elevated temperatures (60–80°C) and extended reaction times (72+ hours) improve yield in sterically hindered systems .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodology :

- IR Spectroscopy : Look for NH stretching bands at 3448–3278 cm⁻¹ and oxetane C-O-C vibrations at ~950–1050 cm⁻¹ .

- ¹H NMR : Assign signals for the oxetane protons (δ 4.5–5.0 ppm, multiplet) and pyrazole NH (δ 5.5–6.5 ppm, exchangeable with D₂O) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., exact mass 193.01 for C₇H₁₀N₃O) and fragmentation patterns .

Advanced Research Questions

Q. How does the oxetane moiety influence the compound’s bioactivity in kinase inhibition assays?

Methodology :

- Comparative SAR Studies : Synthesize analogs with/without the oxetane group (e.g., replace oxetane with tetrahydrofuran or cyclopropane). Test inhibitory activity against JAK/STAT kinases using ATP-competitive assays .

- Data Interpretation : The oxetane’s ring strain and hydrogen-bonding capacity enhance binding affinity to kinase ATP pockets. For example, AZD1480 (a pyrazol-3-amine derivative) showed IC₅₀ < 10 nM against JAK2 due to optimal steric and electronic properties .

Q. How should researchers address contradictory data in cytotoxicity assays across different cell lines?

Methodology :

Q. What strategies improve the compound’s stability under physiological conditions?

Methodology :

- pH Stability Testing : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Analyze degradation products via LC-MS. Oxetane rings are prone to acid-catalyzed ring-opening, requiring formulation in enteric coatings .

- Pro-drug Derivatization : Mask the NH group of pyrazole with acetyl or tert-butoxycarbonyl (Boc) protecting groups to enhance plasma stability. Hydrolyze in vivo via esterases .

Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?

Methodology :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase active sites (e.g., JAK2 PDB: 4BBE). Prioritize residues forming hydrogen bonds with the oxetane (e.g., Glu930) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for oxetane vs. non-oxetane analogs to predict potency improvements .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Root Cause :

- Tautomerism : The NH proton in pyrazole can exhibit dynamic exchange, broadening signals. Use DMSO-d₆ as a solvent and high-field NMR (≥500 MHz) to resolve splitting .

- Impurity Interference : Residual hydrazine or oxetane precursors (e.g., dichloropyrimidine) may co-elute. Validate purity via HPLC (≥95% by area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.